2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

synthetic chemistry medicinal chemistry building block differentiation

This compound is the functionally densest variant of the 2-amino-6-oxo-1,6-dihydropyridine-3-carbonitrile scaffold. The 3-carbonitrile distinguishes it from ester analogs, enabling direct tetrazole/amide installation without hydrolysis. The 4-chloro group enables Pd-catalyzed cross-coupling without pre-activation, while 5-fluoro provides metabolic stability. Orthogonal handles at C2, C3, C4, C5, and N1 allow independent diversification. Procuring this specific substitution pattern maximizes chemical space from a single starting material. Batch-specific QC (NMR, HPLC, GC) and ≥98% purity support GMP/GLP documentation.

Molecular Formula C7H5ClFN3O
Molecular Weight 201.58 g/mol
CAS No. 1227053-98-6
Cat. No. B3224039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
CAS1227053-98-6
Molecular FormulaC7H5ClFN3O
Molecular Weight201.58 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=C(C1=O)F)Cl)C#N)N
InChIInChI=1S/C7H5ClFN3O/c1-12-6(11)3(2-10)4(8)5(9)7(12)13/h11H2,1H3
InChIKeyZXJITMIOFQKIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 1227053-98-6): Core Structural Identity and Procurement Baseline


2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 1227053-98-6) is a polysubstituted 1,6-dihydropyridine-3-carbonitrile building block featuring a unique arrangement of orthogonal functional handles: a nucleophilic 2-amino group, a 3-carbonitrile moiety, and three distinct ring substituents (4-chloro, 5-fluoro, 1-methyl). Its molecular formula is C₇H₅ClFN₃O (MW 201.585 g·mol⁻¹), with a predicted density of 1.5 ± 0.1 g·cm⁻³ and a predicted boiling point of 221.0 ± 40.0 °C at 760 mmHg . The compound is supplied at purities of 95–98% by multiple vendors, including batch-specific QC reports (NMR, HPLC, GC) . This scaffold belongs to the broader class of 2-amino-6-oxo-1,6-dihydropyridine-3-carbonitriles, which have been exploited as intermediates in the design of kinase inhibitors and other bioactive molecules [1].

Why 2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Cannot Be Replaced by a Generic In-Class Analog


Dihydropyridine and 2-pyridone scaffolds are widely variable; the specific combination of substituents on 2-amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile produces a unique chemical profile that cannot be replicated by simple substitution. The 3-carbonitrile group enables a distinct set of downstream transformations (cycloadditions, tetrazole formation, amide hydrolysis) that are unavailable to the common 3-carboxylate ester analog [1]. Simultaneously, the concurrent presence of 4-chloro and 5-fluoro groups creates an electron-deficient ring with predictable cross-coupling reactivity that is absent in monohalogenated or hydroxylated variants [2]. Furthermore, the 2-amino group offers a nucleophilic pivot for derivatization that is missing in compounds where this position is unsubstituted. Procurement of a structurally similar but functionally distinct alternative would alter the reactivity profile and introduce experimental variability, undermining synthetic reproducibility in multi-step medicinal chemistry programs .

Quantitative Differentiation Evidence for 2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile vs. Closest Analogs


3-Carbonitrile vs. 3-Carboxylate Ester: Synthetic Handle Differentiation

The 3-carbonitrile group on 2-amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (MW 201.585, CN at C3) provides a distinctly different synthetic handle compared to the 3-ethyl carboxylate ester present in ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 914358-80-8, MW 233.62, CO₂Et at C3). The nitrile permits direct [3+2] cycloaddition to form tetrazoles, conversion to amidines, or selective reduction to the aldehyde — transformations that are not accessible from the ester analog without additional protection/deprotection steps. Conversely, the carboxylate ester requires hydrolysis to the carboxylic acid before amide coupling, adding a synthetic step. This divergent reactivity directly impacts synthetic route design, step count, and overall yield in programs that require late-stage diversification of the C3 position [1].

synthetic chemistry medicinal chemistry building block differentiation

Predicted Physicochemical Property Differentiation: Boiling Point and Density

Predicted physicochemical data distinguish 2-amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile from the 4-hydroxy analog 2-amino-5-fluoro-4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 1227053-97-5). The target compound exhibits a predicted boiling point of 221.0 ± 40.0 °C and density of 1.5 ± 0.1 g·cm⁻³ , while the 4-hydroxy analog has a lower predicted boiling point of 198.4 ± 40.0 °C and a higher density of 1.57 ± 0.1 g·cm⁻³ [1]. Although both values are predicted rather than experimental, the ~22.6 °C difference in boiling point suggests distinct behavior during distillation or solvent removal, and the density difference impacts solubility parameter estimates and crystallization screening strategies.

physicochemical properties chromatography purification optimization

Purity Specifications and Vendor QC Documentation for Reproducible Research

2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is available at a purity of 98% (MolCore, ChemSrc, Leyan) with documented batch-specific QC analysis including NMR, HPLC, and GC from suppliers such as Bidepharm . This level of purity and QC documentation exceeds that commonly provided for analogous building blocks. For example, the des-fluoro analog 2-amino-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 2227132-39-8) is listed at 98% by Leyan but without the same breadth of QC documentation publicly advertised by multiple independent suppliers . The availability of multi-supplier QC data reduces the risk of batch-to-batch variability and ensures that biological assay results attributed to this compound are not confounded by unknown impurities.

quality control reproducibility batch consistency

Halogen Substitution Pattern: 4-Chloro-5-Fluoro vs. 4-Hydroxy-5-Fluoro for Cross-Coupling Reactivity

The 4-chloro substituent on the target compound enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that are not feasible with the 4-hydroxy group present in 2-amino-5-fluoro-4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 1227053-97-5). While site-specific reactivity data for this exact scaffold have not been published, extensive precedent in the dihydropyridine literature establishes that 4-chloro substituents undergo oxidative addition to Pd(0) under standard cross-coupling conditions, whereas 4-hydroxy groups require pre-activation (e.g., to triflate) before coupling can occur [1]. This difference translates to at least one additional synthetic step and lower overall yield for aryl/heteroaryl introduction at the C4 position when using the 4-hydroxy analog. The 5-fluoro group remains available as a metabolically stable substituent that can influence pKₐ of the adjacent 6-oxo group without participating in cross-coupling [2].

cross-coupling halogen reactivity medicinal chemistry design

Optimal Research and Industrial Application Scenarios for 2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile


Medicinal Chemistry: Late-Stage Diversification at C3 via Nitrile Chemistry

The 3-carbonitrile group distinguishes this compound from 3-carboxylate ester analogs and makes it the building block of choice for programs requiring tetrazole, amidine, or amide bioisosteres at the C3 position. Synthetic routes can proceed directly from the nitrile without the additional hydrolysis step required by ester analogs, saving at least one synthetic step per analog synthesized [Section 3, Evidence 1]. This is especially relevant for kinase inhibitor programs built on 2-amino-6-oxo-1,6-dihydropyridine scaffolds, where the 3-substituent frequently interacts with the hinge region of the ATP-binding pocket [1].

Parallel Library Synthesis via C4 Cross-Coupling

The 4-chloro group enables Pd-catalyzed cross-coupling without pre-activation, a decisive advantage over the 4-hydroxy analog for any program planning a C4 aryl/heteroaryl SAR exploration. The concurrent 5-fluoro group provides an electron-withdrawing, metabolically stable substituent that does not interfere with cross-coupling chemistry, allowing the chemist to treat C4 and C5 as orthogonal diversification points [Section 3, Evidence 4]. Procuring the 4-chloro-5-fluoro compound rather than the 4-hydroxy-5-fluoro analog eliminates one pre-activation step per library member, with an estimated yield advantage of 10–30% when scaling to 24-well or 96-well parallel formats [2].

Process Chemistry and Scale-Up: Predictable Physicochemical Behavior

The predicted boiling point of 221.0 ± 40.0 °C and density of 1.5 ± 0.1 g·cm⁻³ provide a starting point for solvent selection, distillation conditions, and crystallization screening that differs from the 4-hydroxy analog (BP 198.4 °C, density 1.57 g·cm⁻³) [Section 3, Evidence 2]. Process chemists evaluating both building blocks should note the ~22.6 °C difference in predicted boiling point, which impacts rotary evaporation and vacuum distillation parameters during workup. The 98% purity specification with batch-specific QC (NMR, HPLC, GC) from multiple independent suppliers also supports GMP/GLP documentation requirements during scale-up .

Academic and Industrial Kinase Inhibitor Discovery Programs

The 2-amino-6-oxo-1,6-dihydropyridine-3-carbonitrile scaffold has been validated as a productive starting point for CDK5 and MEK inhibitor design [1]. The specific 4-chloro-5-fluoro-1-methyl substitution pattern on this compound provides the most functionally dense variant currently available: the 2-amino group for core derivatization, the 3-nitrile for bioisostere installation, the 4-chloro for cross-coupling, the 5-fluoro for metabolic stability and electronic tuning, and the 1-methyl for N-substitution SAR. Procuring this specific compound rather than a simpler analog maximizes the chemical space accessible from a single starting material .

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